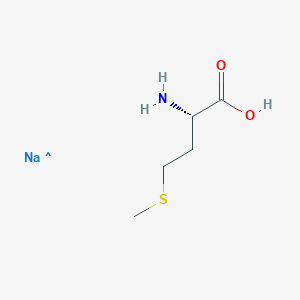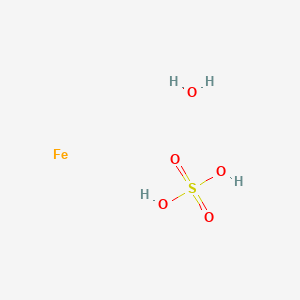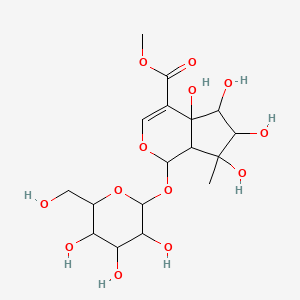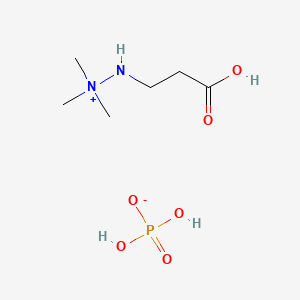
L-Methionine, sodium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, sodium salt (1:1) is a compound derived from L-Methionine, an essential sulfur-containing amino acid. This compound is often used in biochemical research and nutritional supplements. L-Methionine plays a crucial role in various metabolic processes, including protein synthesis and methylation reactions. The sodium salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Methionine, sodium salt (1:1) can be synthesized through several methods. One common approach involves the chemical synthesis of L-Methionine followed by its conversion to the sodium salt form. The synthesis of L-Methionine typically involves the use of acrolein, methanethiol, and hydrogen cyanide . The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Methionine often involves microbial fermentation using genetically engineered strains of Escherichia coli . This method is preferred due to its eco-sustainability and ability to produce L-Methionine selectively. The fermentation process is optimized by adjusting medium composition and fermentation conditions, such as glucose concentration, pH, and temperature .
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of L-Methionine .
Aplicaciones Científicas De Investigación
L-Methionine, sodium salt (1:1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Methionine involves its role as a precursor to S-adenosylmethionine (SAM), a key methyl donor in various biological reactions . SAM is involved in methylation reactions that regulate gene expression, protein function, and lipid metabolism. L-Methionine also contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Comparación Con Compuestos Similares
L-Methionine, sodium salt (1:1) can be compared with other sulfur-containing amino acids such as cysteine and homocysteine:
Cysteine: Unlike L-Methionine, cysteine contains a thiol group instead of a methylthio group.
Homocysteine: Homocysteine is an intermediate in the methionine cycle and can be converted back to methionine or to cysteine.
L-Methionine is unique due to its role as a methyl donor and its involvement in the synthesis of SAM, which is critical for numerous metabolic processes .
Propiedades
Número CAS |
41442-22-2 |
|---|---|
Fórmula molecular |
C5H11NNaO2S |
Peso molecular |
172.20 g/mol |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/t4-;/m0./s1 |
Clave InChI |
BTUDTSGOEFVJTD-WCCKRBBISA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)N.[Na] |
SMILES canónico |
CSCCC(C(=O)O)N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)


![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)

![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)

![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
